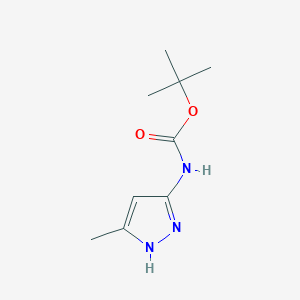
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, commonly known as T3P, is a reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. T3P has gained significant attention in recent years due to its effectiveness and versatility in various chemical reactions.
Mecanismo De Acción
T3P acts as a coupling reagent in organic synthesis, facilitating the formation of amide and ester bonds. It works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines or alcohols. T3P has been shown to be a more efficient coupling reagent than traditional reagents such as DCC and HATU.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of T3P. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. T3P has also been reported to have low environmental toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T3P has several advantages over traditional coupling reagents. It is more efficient, faster, and requires fewer steps in the synthesis of amides and esters. T3P is also more stable and less prone to side reactions than other coupling reagents. However, T3P is relatively expensive and requires careful handling due to its moisture sensitivity.
Direcciones Futuras
There are several potential future directions for the use of T3P in scientific research. One area of interest is the synthesis of peptides and proteins, which are important in drug development and biotechnology. T3P may also be used in the synthesis of natural products and other complex organic molecules. Additionally, there is a need for the development of more efficient and cost-effective coupling reagents for organic synthesis, and T3P may play a role in this area of research.
In conclusion, Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, or T3P, is a versatile and effective reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It has several advantages over traditional coupling reagents and has gained significant attention in recent years for its potential applications in drug development and biotechnology. Further research is needed to explore the full potential of T3P in organic synthesis and its potential applications in various fields.
Métodos De Síntesis
T3P is synthesized by the reaction of tert-butyl carbamate, 5-methyl-1H-pyrazole-3-carboxylic acid, and phosphorus oxychloride in the presence of triethylamine. The reaction yields T3P as a white crystalline powder with a high purity level.
Aplicaciones Científicas De Investigación
T3P has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of esters, amides, and peptides, which are important compounds in pharmaceuticals and biotechnology. T3P has also been used in the synthesis of natural products, such as steroids and alkaloids.
Propiedades
IUPAC Name |
tert-butyl N-(5-methyl-1H-pyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(12-11-6)10-8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIQUJZBYWOBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

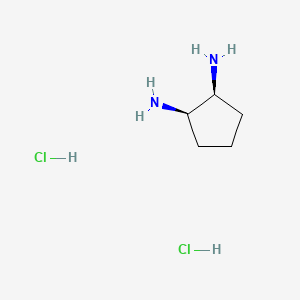
![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)
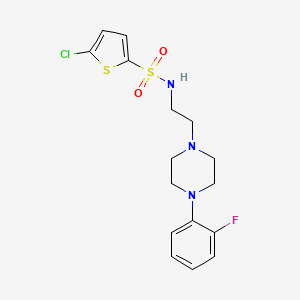
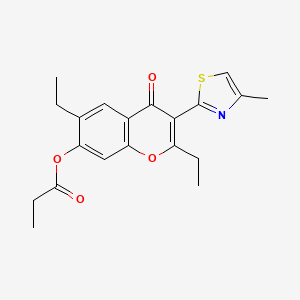
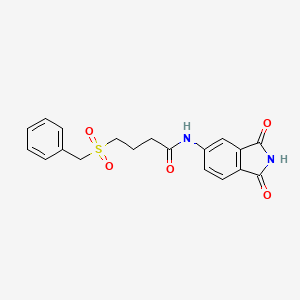
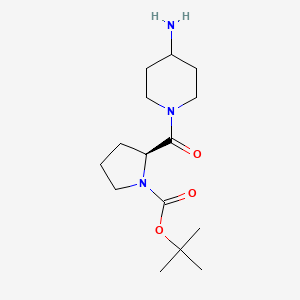
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2676018.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2676019.png)
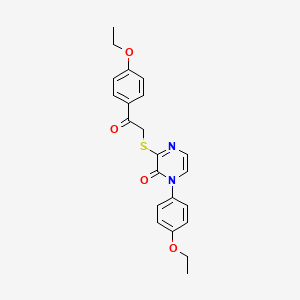
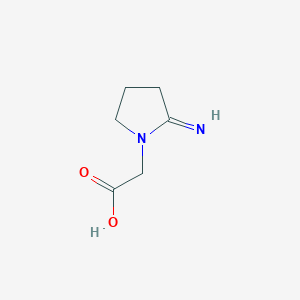

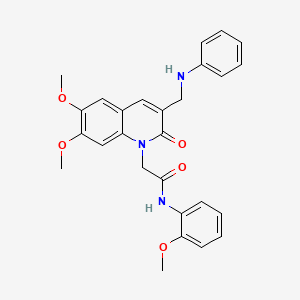
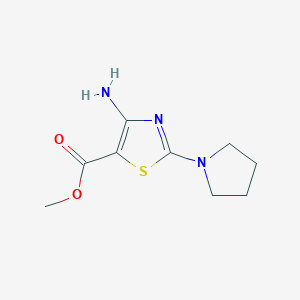
![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)